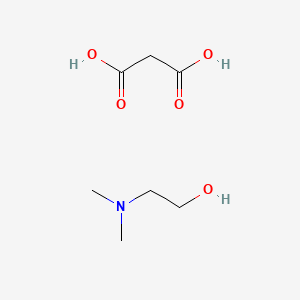
2-(Dimethylamino)ethanol;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethanol;propanedioic acid is a compound that combines the properties of both 2-(Dimethylamino)ethanol and propanedioic acidIt is a colorless liquid with a fishy odor and is used in various industrial applications It is a white crystalline solid that is used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by the amination of ethylene glycol with dimethylamine on an alumina-supported copper catalyst in a continuous fixed-bed reactor . Propanedioic acid can be prepared by the hydrolysis of diethyl malonate, which is obtained by the esterification of malonic acid with ethanol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)ethanol involves the reaction of dimethylamine with ethylene oxide . Propanedioic acid is produced industrially by the hydrolysis of cyanoacetic acid followed by decarboxylation .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.
Reduction: It can be reduced to form N,N-dimethylaminoethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Propanedioic acid undergoes:
Decarboxylation: It can be decarboxylated to form acetic acid.
Esterification: It reacts with alcohols to form esters.
Condensation: It can undergo condensation reactions to form various cyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N,N-dimethylaminoacetaldehyde.
Reduction: N,N-dimethylaminoethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)ethanol is used in:
Chemistry: As a ligand in copper-catalyzed amination reactions.
Biology: As a precursor to acetylcholine, a neurotransmitter.
Medicine: In the treatment of attention deficit-hyperactivity disorder (ADHD) and Alzheimer’s disease.
Industry: As a catalyst in the production of polyurethane foams and as a corrosion inhibitor.
Propanedioic acid is used in:
Organic Synthesis: As a building block for the synthesis of barbiturates and other pharmaceuticals.
Biochemistry: In the study of metabolic pathways involving malonyl-CoA.
Polymer Industry: As a monomer for the production of biodegradable polymers.
Mechanism of Action
2-(Dimethylamino)ethanol acts as a precursor to acetylcholine by undergoing methylation to form choline, which is then acetylated to form acetylcholine . This neurotransmitter plays a crucial role in the central nervous system by transmitting nerve impulses across synapses .
Propanedioic acid acts as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . This inhibition disrupts the production of ATP, affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Another ethanolamine derivative used in similar applications.
Diethanolamine: Used in the production of surfactants and as a corrosion inhibitor.
Monoethanolamine: Used in gas treatment and as a building block in organic synthesis.
Uniqueness
2-(Dimethylamino)ethanol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions . Propanedioic acid is unique for its ability to undergo decarboxylation and form reactive intermediates used in organic synthesis .
Properties
CAS No. |
191848-61-0 |
|---|---|
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;propanedioic acid |
InChI |
InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
DWGFXXBBKZEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
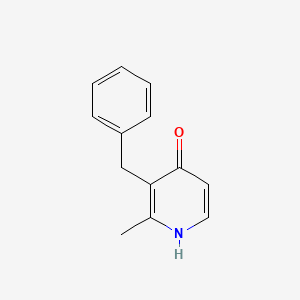
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
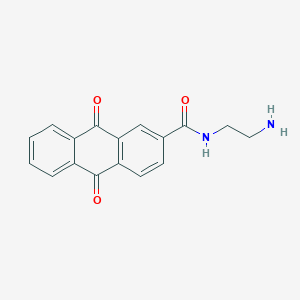
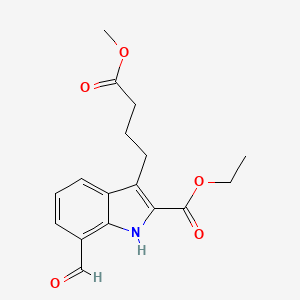
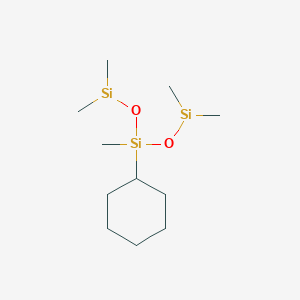

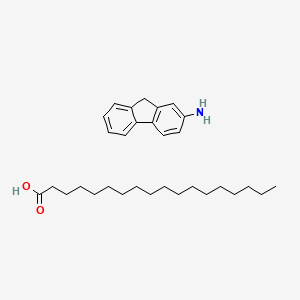
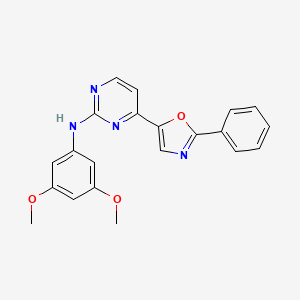
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
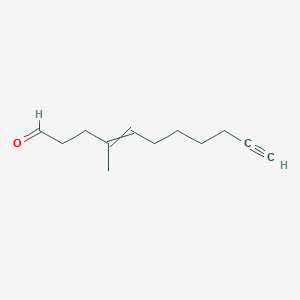
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)

